molecular formula C15H13ClF2N2S B5710819 N-(3-chloro-4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea

N-(3-chloro-4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea

Cat. No. B5710819
M. Wt: 326.8 g/mol
InChI Key: ZDTKCTUGJHVDLJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea is a chemical compound that belongs to the class of thiourea derivatives. This compound has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit various biological activities, such as anticancer, antifungal, and antibacterial properties. It has also been studied for its potential as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea is not fully understood. However, it is believed to exert its biological activities by inhibiting various enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of various cancer cell lines, such as breast cancer and lung cancer cells. Additionally, it has been shown to exhibit antifungal and antibacterial properties, which may make it useful in the treatment of various infectious diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, its ability to inhibit various enzymes and signaling pathways in the body makes it a useful tool for studying the underlying mechanisms of various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea. One direction is the further exploration of its potential as a therapeutic agent for the treatment of various diseases. Another direction is the study of its mechanism of action and its effects on various biological processes. Additionally, the development of new synthetic methods for this compound may lead to the discovery of new derivatives with improved biological activities.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea involves the reaction between 3-chloro-4-fluoroaniline and 2-(4-fluorophenyl)ethyl isothiocyanate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified using various techniques, such as recrystallization and column chromatography.

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF2N2S/c16-13-9-12(5-6-14(13)18)20-15(21)19-8-7-10-1-3-11(17)4-2-10/h1-6,9H,7-8H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTKCTUGJHVDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=S)NC2=CC(=C(C=C2)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797423
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3-Chloro-4-fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea

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